N6-Cyclopropyl-9H-purine-2,6-diamine is an impurity of Abacavir Sulfate, a nucleoside reverse transcriptase inhibitor.
N6-Cyclopropyl-9H-purine-2,6-diamine
CAS No.: 120503-69-7
Cat. No.: VC21345094
Molecular Formula: C8H10N6
Molecular Weight: 190.21 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 120503-69-7 |
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Molecular Formula | C8H10N6 |
Molecular Weight | 190.21 g/mol |
IUPAC Name | 6-N-cyclopropyl-7H-purine-2,6-diamine |
Standard InChI | InChI=1S/C8H10N6/c9-8-13-6-5(10-3-11-6)7(14-8)12-4-1-2-4/h3-4H,1-2H2,(H4,9,10,11,12,13,14) |
Standard InChI Key | IYWUSKBMXQERLH-UHFFFAOYSA-N |
SMILES | C1CC1NC2=NC(=NC3=C2NC=N3)N |
Canonical SMILES | C1CC1NC2=NC(=NC3=C2NC=N3)N |
Appearance | Off-White to Pale Yellow Solid |
Melting Point | >170 °C |
Chemical Identity and Structural Characteristics
Basic Identification Parameters
N6-Cyclopropyl-9H-purine-2,6-diamine, also known by its pharmacopoeial synonym Cyclopropyldiaminopurine Abacavir, is a purine derivative featuring a cyclopropyl group at the N6 position. This compound is officially identified by CAS number 120503-69-7 and has several recognized synonyms including 2-Amino-6-cyclopropylaminopurine, 6-N-cyclopropyl-7H-purine-2,6-diamine, and 9H-Purine-2,6-diamine, N6-cyclopropyl- . Its molecular structure exhibits a purine scaffold with amino groups at positions 2 and 6, with the latter bearing a cyclopropyl substituent.
Physical and Chemical Properties
The compound's fundamental physical and chemical properties are summarized in Table 1, providing essential information for researchers and pharmaceutical manufacturers.
Table 1: Key Physical and Chemical Properties of N6-Cyclopropyl-9H-purine-2,6-diamine
Property | Value |
---|---|
CAS Number | 120503-69-7 |
Molecular Formula | C₈H₁₀N₆ |
Molecular Weight | 190.21 g/mol |
SMILES Notation | C1CC1NC2=NC(=NC3=C2NC=N3)N |
InChI | InChI=1S/C8H10N6/c9-8-13-6-5(10-3-11-6)7(14-8)12-4-1-2-4/h3-4H,1-2H2,(H4,9,10,11,12,13,14) |
The methanolate form of this compound (N6-Cyclopropyl-9H-purine-2,6-diamine Methanolate) presents a slightly different profile with a molecular formula of C₉H₁₄N₆O and corresponding molecular weight of 222.25 g/mol .
Derivatives and Related Compounds
Structural Variants
Several structural variants of N6-Cyclopropyl-9H-purine-2,6-diamine exist, including more complex derivatives that maintain the core purine scaffold but incorporate additional functional groups. One notable example is the compound with CAS number 1067882-78-3 (9H-Purine-2,6-diamine, N6-cyclopropyl-9-[(1R,4S)-4-[[[tris(1-methylethyl)silyl]oxy]methyl]-2-cyclopenten-1-yl]-), which has the molecular formula C₂₃H₃₈N₆OSi and a molecular weight of 442.67 g/mol . This derivative incorporates a cyclopenten-1-yl group at position 9 and a silyl ether moiety, increasing both its structural complexity and molecular weight.
Comparison with Structurally Related Compounds
Table 2: Comparison of N6-Cyclopropyl-9H-purine-2,6-diamine with Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Distinction |
---|---|---|---|---|
N6-Cyclopropyl-9H-purine-2,6-diamine | 120503-69-7 | C₈H₁₀N₆ | 190.21 | Base compound |
N6-Cyclopropyl-9H-purine-2,6-diamine Methanolate | - | C₉H₁₄N₆O | 222.25 | Methanolate form |
9H-Purine-2,6-diamine, N6-cyclopropyl-9-[(1R,4S)-4-[[[tris(1-methylethyl)silyl]oxy]methyl]-2-cyclopenten-1-yl]- | 1067882-78-3 | C₂₃H₃₈N₆OSi | 442.67 | Contains cyclopenten-1-yl group at position 9 and silyl ether moiety |
o-Pyrimidine derivative abacavir | - | C₁₈H₂₁ClN₁₀O | - | Contains chloropyrimidin-4-yl group and additional structural elements |
Biological Activity and Mechanism of Action
Antiviral Properties
Research has demonstrated that N6-Cyclopropyl-9H-purine-2,6-diamine exhibits significant antiviral properties, particularly against HIV strains. This biological activity is linked to the compound's structural resemblance to nucleosides that are essential for viral replication processes.
Structural Basis for Activity
The compound's unique structure, particularly the cyclopropyl substituent at the N6 position of the purine ring, contributes to its biological activity profile. This structural feature allows the molecule to interact with specific biological targets involved in viral replication processes.
Analytical Considerations
Detection and Quantification Methods
Various analytical techniques can be employed for the detection and quantification of N6-Cyclopropyl-9H-purine-2,6-diamine in pharmaceutical formulations and research settings. These methods typically include:
Table 3: Analytical Methods for N6-Cyclopropyl-9H-purine-2,6-diamine
Analytical Technique | Application | Advantages |
---|---|---|
High-Performance Liquid Chromatography (HPLC) | Quantitative analysis in pharmaceutical formulations | High sensitivity, reproducibility, and accuracy |
Liquid Chromatography-Mass Spectrometry (LC-MS) | Structural confirmation and trace analysis | Enhanced selectivity and structural information |
Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment | Detailed structural information |
Infrared (IR) Spectroscopy | Functional group identification | Rapid analysis and fingerprinting |
Reference Standards
Chemical Synthesis and Reactions
Synthetic Approaches
Research Applications
Pharmaceutical Research
N6-Cyclopropyl-9H-purine-2,6-diamine serves as an important tool in pharmaceutical research, particularly in:
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Impurity profiling of antiretroviral medications
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Structure-activity relationship studies of purine derivatives
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Development of analytical methods for quality control
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Investigation of synthetic routes for related compounds
Future Research Directions
Ongoing research may explore additional applications of N6-Cyclopropyl-9H-purine-2,6-diamine and its derivatives, including:
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Development of novel antiviral agents
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Exploration of additional biological activities
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Optimization of synthetic routes for improved yields and purity
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Investigation of structure-activity relationships to guide drug design
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